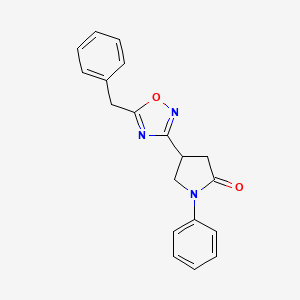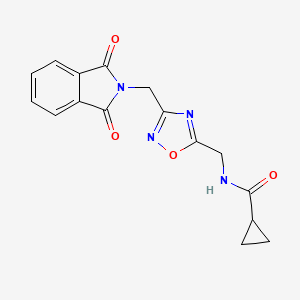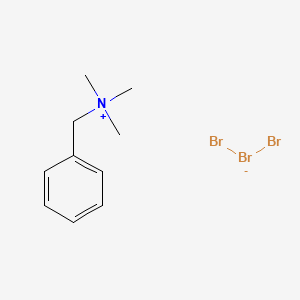
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several functional groups, including a sulfamoyl group, a phenyl group, an oxadiazole ring, and a dioxine ring. These groups could potentially confer a variety of chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely complex. The presence of multiple rings (oxadiazole and dioxine) suggests that it may have a rigid, three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the sulfamoyl group might be susceptible to hydrolysis, while the oxadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, it might exhibit polarity due to the presence of nitrogen and oxygen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Antidepressant/Anticonvulsant Activities
Compounds related to the chemical structure of interest have been synthesized and evaluated for their potential antidepressant and anticonvulsant activities. For instance, novel pyrazole derivatives have demonstrated significant antidepressant activity, surpassing the efficacy of traditional medications like imipramine in specific assays. Additionally, some of these compounds have shown promising anticonvulsant effects, suggesting their potential utility in treating seizures and related neurological conditions (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Anticancer Potential
The research into functionalized amino acid derivatives, including structures akin to the chemical of interest, has highlighted their cytotoxic effects against various human cancer cell lines. These findings indicate the potential of these compounds in the development of new anticancer agents. Specific compounds have shown remarkable cytotoxicity against ovarian and oral cancers, underscoring the diversity of their therapeutic applications (Kumar et al., 2009).
Synthesis and Evaluation of Isoxazole and Naphthyridine Derivatives
A study detailed the synthesis of isoxazole and naphthyridine derivatives, leveraging similar chemical frameworks. These compounds were synthesized via a one-pot method and evaluated for their chemical properties. The research contributes to the broader understanding of the synthetic versatility and potential applications of such compounds in various fields of chemistry and pharmacology (Guleli et al., 2019).
Antioxidant Properties
Novel N-substituted benzyl/phenyl acetamides, incorporating the oxadiazole moiety, have been synthesized and assessed for their antioxidant activities. The exploration of these compounds offers insights into their potential as radical scavengers, highlighting their significance in designing molecules with beneficial health effects, such as combating oxidative stress (Ahmad et al., 2012).
Electrocatalysis and Photoluminescence
Research on polyamides with pendent carbazole groups, including structures similar to the discussed compound, has unveiled their promising electrocatalytic and photoluminescent properties. These findings open up possibilities for their application in materials science, particularly in developing new types of sensors, organic light-emitting diodes (OLEDs), and other electronic devices (Hsiao et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O6S/c1-19(2)26(21,22)11-5-3-10(4-6-11)14-17-18-15(25-14)16-13(20)12-9-23-7-8-24-12/h3-6,9H,7-8H2,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUFXJKAEUXHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-2-[({4-[(4-methoxybenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2537105.png)


![N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B2537108.png)





![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2537122.png)


![(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2537126.png)
![Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride](/img/structure/B2537128.png)